Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
This compound, with the molecular formula C₂₁H₂₀ClNO₄S₂ and molecular weight 457.97 g/mol, features a thiophene-2-carboxylate core substituted at positions 3 and 2. The 3-position bears a sulfamoyl group linked to a 3-chloro-4-methylphenyl moiety, while the 4-position has a 4-methylphenyl substituent. The sulfamoyl group (-SO₂NH-) is a hallmark of sulfonamide derivatives, which are often explored for biological activities such as enzyme inhibition . The chloro and methyl groups on the phenyl ring likely enhance lipophilicity and electronic effects, influencing reactivity and pharmacokinetics.
Properties
IUPAC Name |
ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4S2/c1-4-27-21(24)19-20(17(12-28-19)15-8-5-13(2)6-9-15)29(25,26)23-16-10-7-14(3)18(22)11-16/h5-12,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGONJGHSSMIHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfamoyl-containing thiophenes, which have been studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiophene ring substituted with a sulfamoyl group and an ethyl ester functional group. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Reaction of suitable dicarbonyl compounds with sulfur.
- Introduction of the Sulfamoyl Group : Formation via reaction with sulfonyl chlorides.
- Esterification : Conversion of the carboxylic acid to an ethyl ester using ethanol in the presence of an acid catalyst.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating inhibition of cell proliferation.
Table 1: Anticancer Activity Data
Antimicrobial Activity
Thiophene derivatives are also known for their antimicrobial properties. This compound has shown activity against both Gram-positive and Gram-negative bacteria in vitro.
Table 2: Antimicrobial Activity Data
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can increase ROS levels, contributing to their cytotoxic effects on tumor cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications in the substituents on the thiophene ring can significantly affect potency and selectivity.
Key Findings:
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Halogen Substitution : The presence of halogens such as chlorine or bromine can increase anticancer activity by improving binding affinity to target proteins.
Table 3: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increased potency against cancer cells |
| Methyl | Improved antibacterial activity |
Case Studies
Several studies have investigated the biological effects of thiophene derivatives similar to this compound:
- Study on Anticancer Properties : A study demonstrated that a related compound inhibited growth in prostate cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties against resistant bacterial strains, showing promising results with MIC values comparable to existing antibiotics .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have identified compounds with similar thiophene structures exhibiting anticancer properties. The thiazolidin-4-one derivatives have been shown to inhibit various cancer cell lines, suggesting that ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate may also possess similar bioactivity due to its structural analogies. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .
-
Antimicrobial Properties
- Compounds containing sulfamoyl groups have demonstrated antibacterial and antifungal activities. The incorporation of such moieties in this compound may enhance its efficacy against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Enzyme Inhibition
Agricultural Applications
-
Pesticidal Activity
- The compound's thiophene ring structure is known to confer pesticidal properties. Similar compounds have been utilized in crop protection, targeting pests effectively while minimizing harm to beneficial organisms. This compound could be evaluated for its potential as a novel pesticide.
-
Herbicidal Properties
- Research into related compounds suggests that they may inhibit plant growth regulators, making them suitable candidates for herbicide development. Testing this compound against common agricultural weeds could provide insights into its applicability in sustainable agriculture.
Material Science Applications
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Polymer Synthesis
- Thiophene derivatives are increasingly used in the synthesis of conductive polymers. This compound can potentially be incorporated into polymer matrices to enhance electrical conductivity and thermal stability.
-
Nanomaterials
- The compound may serve as a precursor for the synthesis of nanomaterials with unique electronic properties. Its application in nanotechnology could lead to advancements in sensors and electronic devices.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities with analogous compounds:
Key Observations:
- Substituent Effects: The target compound’s 3-chloro-4-methylphenyl group contrasts with the 4-methoxy () and 3-methoxy () substituents in analogs.
- Thiophene vs. Thiazole Cores : Compounds like those in replace the thiophene with a thiazole ring, introducing a sulfur atom and altering electronic properties. Thiazoles often exhibit enhanced hydrogen-bonding capacity .
- Amino vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
